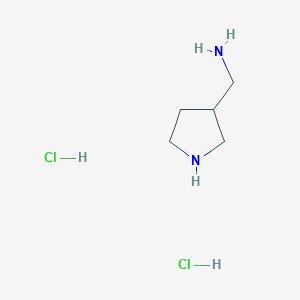
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with a complex structure and significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of thiomorpholine with methylating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and equipment designed for large-scale chemical synthesis. The process involves continuous monitoring and control to ensure consistent quality and safety. The choice of solvents, reagents, and purification techniques is crucial to obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs
Scientific Research Applications
3-Methyl-1lambda4-thiomorpholin-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. Understanding the precise mechanism is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
3-Methyl-1lambda4-thiomorpholin-1-one hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiomorpholine derivatives, other methylated thiomorpholines, and related heterocyclic compounds.
Uniqueness: The presence of the 3-methyl group and the specific structural features of 1lambda4-thiomorpholin-1-one hydrochloride contribute to its distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2757999-71-4 |
|---|---|
Molecular Formula |
C5H12ClNOS |
Molecular Weight |
169.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



